Tétrakis(triphénylphosphite)nickel(0)

Vue d'ensemble

Description

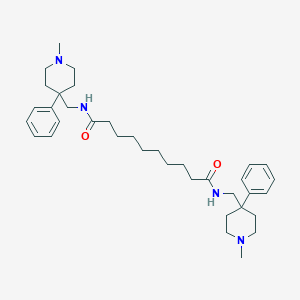

Tetrakis(triphenylphosphite)nickel(0), also known as Nickel tetrakis(triphenoxyphosphine), is a nickel catalyst with the linear formula [(C6H5O)3P]4Ni . It is used in various chemical reactions, including coupling reactions of organic halides and organometallic compounds, as well as the cyclooligomerization of cumulenes .

Molecular Structure Analysis

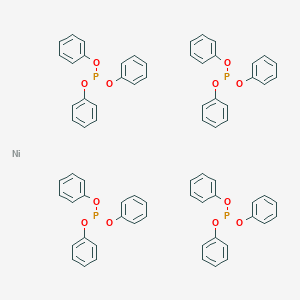

The molecular weight of Tetrakis(triphenylphosphite)nickel(0) is 1303.86 . Its structure is represented by the SMILES string [Ni].O(P(Oc1ccccc1)Oc2ccccc2)c3ccccc3.O(P(Oc4ccccc4)Oc5ccccc5)c6ccccc6.O(P(Oc7ccccc7)Oc8ccccc8)c9ccccc9.O(P(Oc%10ccccc%10)Oc%11ccccc%11)c%12ccccc%12 .Chemical Reactions Analysis

Tetrakis(triphenylphosphite)nickel(0) is known to be a catalyst for coupling reactions of organic halides, organometallic compounds, and also for the cyclooligomerization of cumulenes .Physical And Chemical Properties Analysis

Tetrakis(triphenylphosphite)nickel(0) is a solid with a melting point of 145 °C (dec.) (lit.) . It is insoluble in water .Applications De Recherche Scientifique

Catalyse en synthèse organique

Tétrakis(triphénylphosphite)nickel(0): est largement utilisé comme catalyseur en synthèse organique. Il facilite diverses réactions de couplage d'halogénures organiques avec des composés organométalliques . Cela inclut la cyclooligomérisation des cumulènes, qui est une réaction essentielle dans la synthèse de molécules organiques complexes.

Hydrocyanation des alcènes et des alcynes

Ce composé sert de catalyseur efficace pour l'hydrocyanation des alcènes et des alcynes . L'hydrocyanation est un procédé industriel important utilisé pour produire des nitriles, qui sont des précurseurs d'une variété de produits chimiques tels que l'adiponitrile, un composant clé dans la production du nylon-6,6.

Dimérisation du styrène

Dans le domaine de la chimie des polymères, le Tétrakis(triphénylphosphite)nickel(0) est utilisé pour catalyser la dimérisation du styrène . Cette réaction est importante pour créer des matériaux en polystyrène aux propriétés variées, qui ont des applications allant de l'emballage à la construction.

Réactions de couplage croisé

Le composé est essentiel dans les réactions de couplage croisé, qui sont essentielles dans la création de liaisons carbone-carbone . Ces réactions sont fondamentales dans l'industrie pharmaceutique pour la synthèse de divers médicaments et ingrédients pharmaceutiques actifs.

Oligomérisation

Tétrakis(triphénylphosphite)nickel(0): est également utilisé dans l'oligomérisation de l'éthylène pour produire des oléfines supérieures . Ces oléfines sont des matières premières essentielles pour la production de détergents, de lubrifiants et de plastiques.

Recherche et développement

Au-delà de ses applications industrielles, ce composé de nickel est largement utilisé dans la recherche académique et industrielle pour développer de nouvelles méthodologies synthétiques . Son rôle dans la catalyse est constamment exploré pour améliorer les efficacités et les sélectivités des réactions pour la synthèse de molécules organiques complexes.

Mécanisme D'action

Target of Action

Tetrakis(triphenylphosphite)nickel(0), also known as Nickel tetrakis(triphenoxyphosphine), primarily targets organic halides and organometallic compounds . These compounds are often used in various chemical reactions, and the interaction with Tetrakis(triphenylphosphite)nickel(0) can significantly influence their reactivity and the outcome of these reactions.

Mode of Action

As a catalyst, Tetrakis(triphenylphosphite)nickel(0) facilitates the coupling reactions of organic halides and organometallic compounds . It does this by accelerating the reaction rate without being consumed in the process. This compound also catalyzes the cyclooligomerization of cumulenes , a process that leads to the formation of cyclic compounds from cumulenes.

Result of Action

The primary result of Tetrakis(triphenylphosphite)nickel(0)'s action is the facilitation of chemical reactions involving organic halides and organometallic compounds . By acting as a catalyst, it enables these reactions to proceed more efficiently, leading to the desired products.

Action Environment

The action, efficacy, and stability of Tetrakis(triphenylphosphite)nickel(0) can be influenced by various environmental factors. For instance, the compound is typically stored at a temperature of 2-8°C , suggesting that it may be sensitive to temperature changes. Additionally, the presence of other chemicals in the reaction environment can also impact the compound’s catalytic activity.

Safety and Hazards

Tetrakis(triphenylphosphite)nickel(0) is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause respiratory irritation and is suspected of causing cancer .

Relevant Papers A detailed kinetic study of the initiation of the polymerization of methyl methacrylate at 25 0C by the system Ni{P(OPA)3}4+CC04 was described in a paper . The paper also includes some observations on the systems in which ethyl trichloracetate and methylene chloride are the halide components .

Propriétés

IUPAC Name |

nickel;triphenyl phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C18H15O3P.Ni/c4*1-4-10-16(11-5-1)19-22(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18;/h4*1-15H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXCIAAANFTEKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3.C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3.C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3.C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3.[Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H60NiO12P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1299.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14221-00-2 | |

| Record name | (T-4)-Tetrakis(triphenyl phosphite-κP)nickel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14221-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nickel, tetrakis(triphenyl phosphite-.kappa.P)-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel, tetrakis(triphenyl phosphite-.kappa.p)-, (t-4)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.